Cas no 2137141-88-7 ((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)

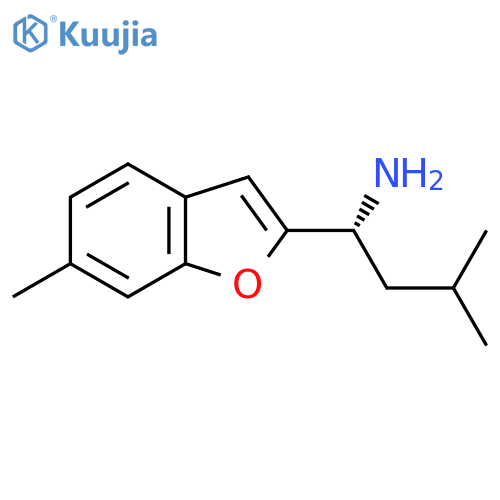

2137141-88-7 structure

商品名:(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-745369

- 2137141-88-7

- (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine

-

- インチ: 1S/C14H19NO/c1-9(2)6-12(15)14-8-11-5-4-10(3)7-13(11)16-14/h4-5,7-9,12H,6,15H2,1-3H3/t12-/m1/s1

- InChIKey: XSFONJCRJXHGOH-GFCCVEGCSA-N

- ほほえんだ: O1C2C=C(C)C=CC=2C=C1[C@@H](CC(C)C)N

計算された属性

- せいみつぶんしりょう: 217.146664230g/mol

- どういたいしつりょう: 217.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 39.2Ų

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745369-0.25g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 0.25g |

$2728.0 | 2024-05-23 | |

| Enamine | EN300-745369-0.05g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 0.05g |

$2490.0 | 2024-05-23 | |

| Enamine | EN300-745369-0.1g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 0.1g |

$2609.0 | 2024-05-23 | |

| Enamine | EN300-745369-1.0g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 1.0g |

$2965.0 | 2024-05-23 | |

| Enamine | EN300-745369-10.0g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 10.0g |

$12748.0 | 2024-05-23 | |

| Enamine | EN300-745369-5.0g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 5.0g |

$8598.0 | 2024-05-23 | |

| Enamine | EN300-745369-0.5g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 0.5g |

$2847.0 | 2024-05-23 | |

| Enamine | EN300-745369-2.5g |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine |

2137141-88-7 | 95% | 2.5g |

$5810.0 | 2024-05-23 |

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2137141-88-7 ((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量